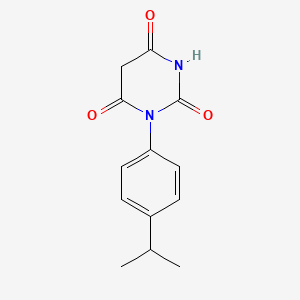![molecular formula C21H28N2O3 B5002572 N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5002572.png)
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide, commonly known as Mefway, is a radioligand used in positron emission tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor in the brain. Mefway has shown potential in the diagnosis and treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Mechanism of Action
Mefway binds selectively to the 5-HT1A receptor in the brain, allowing for its visualization through N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide imaging. The binding of Mefway to the receptor is reversible and saturable, meaning that the amount of binding is dependent on the concentration of the radioligand and the density of the receptor.
Biochemical and physiological effects:
Mefway has no known direct biochemical or physiological effects on the body. Its primary use is in this compound imaging studies to visualize the distribution and density of 5-HT1A receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using Mefway in N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide imaging studies is its high selectivity and affinity for the 5-HT1A receptor. This allows for accurate visualization of the receptor in vivo. Additionally, Mefway has a relatively long half-life, allowing for longer imaging sessions.
One limitation of using Mefway is its high lipophilicity, which can result in non-specific binding to other tissues and organs. This can lead to false positives in imaging studies. Additionally, Mefway has a relatively low signal-to-noise ratio, which can make it difficult to detect small changes in receptor density.
Future Directions
Future research with Mefway could focus on improving its selectivity and affinity for the 5-HT1A receptor, as well as reducing its lipophilicity to improve specificity in imaging studies. Additionally, Mefway could be used in combination with other radioligands to visualize multiple receptors in the brain simultaneously, allowing for a more comprehensive understanding of neurological disorders.
Synthesis Methods
Mefway is synthesized through a multi-step process that involves the reaction of 2-methoxyphenethylamine with 4-piperidinone to form 1-(2-methoxyphenethyl)-4-piperidinone. The resulting compound is then reacted with N-methyl-2-furoic acid chloride to form Mefway.
Scientific Research Applications
Mefway is primarily used as a radioligand in N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide imaging studies to visualize the distribution and density of 5-HT1A receptors in the brain. This receptor is involved in the regulation of mood, cognition, and behavior, and has been implicated in various neurological disorders. This compound imaging with Mefway can help identify changes in 5-HT1A receptor density and distribution in patients with these disorders, allowing for more accurate diagnosis and treatment.
properties
IUPAC Name |
N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-22(21(24)20-8-5-15-26-20)16-17-9-12-23(13-10-17)14-11-18-6-3-4-7-19(18)25-2/h3-8,15,17H,9-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTIGPJXFVYJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=CC=C2OC)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-acetyl-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5002502.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002512.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5002520.png)
![1-benzyl-2-[(2-nitrophenyl)thio]-1H-imidazole](/img/structure/B5002525.png)
![2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide](/img/structure/B5002533.png)
![methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoyl]amino}benzoate](/img/structure/B5002536.png)

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5002562.png)
![N-{2-[(5-acetyl-3-thienyl)methyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B5002592.png)
![5-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002597.png)
